molecular formula C11H10F2N2O3S B2976721 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(furan-2-yl)pyrimidine CAS No. 861444-35-1

4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(furan-2-yl)pyrimidine

Cat. No.: B2976721
CAS No.: 861444-35-1
M. Wt: 288.27
InChI Key: PPWKTMIUWYLLRL-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(furan-2-yl)pyrimidine is a complex organic compound characterized by its unique structural features, including a pyrimidine ring substituted with a difluoromethyl group, an ethylsulfonyl group, and a furan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(furan-2-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the sequential introduction of the difluoromethyl, ethylsulfonyl, and furan-2-yl groups onto the pyrimidine core. This can be achieved through reactions such as nucleophilic substitution, electrophilic aromatic substitution, and cross-coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(furan-2-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines or halides can be used to substitute the difluoromethyl group.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.

Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: It is utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(furan-2-yl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Difluoromethyl)pyrimidine

  • 2-(Ethylsulfonyl)pyrimidine

  • 6-(Furan-2-yl)pyrimidine

Uniqueness: 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(furan-2-yl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its similar counterparts.

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Properties

IUPAC Name

4-(difluoromethyl)-2-ethylsulfonyl-6-(furan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O3S/c1-2-19(16,17)11-14-7(9-4-3-5-18-9)6-8(15-11)10(12)13/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWKTMIUWYLLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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